5-(3,4-Dimethylphenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(3,4-Dimethylphenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 5-(3,4-Dimethylphenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.
Chemical Reactions Analysis
5-(3,4-Dimethylphenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acrylonitrile derivatives and various 1,3-dicarbonyl compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylphenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors, leading to various biological responses .
Comparison with Similar Compounds
5-(3,4-Dimethylphenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as thiazolo[3,2-b]triazole, triazolo[3,4-b][1,3,4]thiadiazine, and triazolo[5,1-c]triazine derivatives . These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C20H20N4 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-7-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H20N4/c1-13-5-4-6-17(9-13)19-11-18(23-20-21-12-22-24(19)20)16-8-7-14(2)15(3)10-16/h4-12,19H,1-3H3,(H,21,22,23) |
InChI Key |
UJLHEHJSCJIHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C=C(NC3=NC=NN23)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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